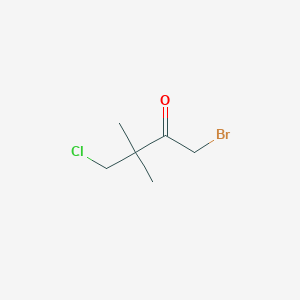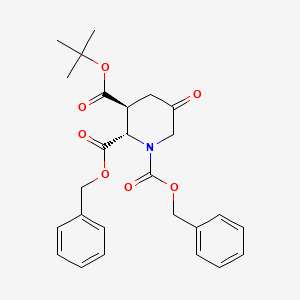
5-(4-hydroxybutyl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-hydroxybutyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of picolinic acids, which are derivatives of pyridine with a carboxylic acid substituent at the 2-position. This compound is characterized by the presence of a hydroxybutyl group attached to the 5-position of the picolinic acid structure. Picolinic acids are known for their chelating properties and have various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxybutyl)pyridine-2-carboxylic acid typically involves the introduction of a hydroxybutyl group to the picolinic acid core. One common method is the alkylation of picolinic acid with 4-hydroxybutyl halides under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the alkylation process, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The choice of method depends on factors like cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-hydroxybutyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxy group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxybutyl group can yield 5-(4-carboxybutyl)picolinic acid or 5-(4-formylbutyl)picolinic acid.
Reduction: Reduction of the carboxylic acid group can produce 5-(4-hydroxybutyl)picolinic alcohol.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-(4-hydroxybutyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic and electronic properties.
Biology: The compound’s chelating properties make it useful in studying metal ion interactions in biological systems.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate metal ion availability and its potential antiviral and anticancer properties.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 5-(4-hydroxybutyl)pyridine-2-carboxylic acid involves its ability to chelate metal ions, which can affect various biological processes. By binding to metal ions, the compound can inhibit the activity of metalloenzymes or disrupt metal-dependent pathways. This chelation can also enhance the compound’s ability to cross biological membranes and target specific cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic acid: The parent compound, which lacks the hydroxybutyl group.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness
5-(4-hydroxybutyl)pyridine-2-carboxylic acid is unique due to the presence of the hydroxybutyl group, which imparts additional functional properties, such as increased solubility and the ability to participate in hydrogen bonding. These properties can enhance its interactions with biological molecules and its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
5-(4-hydroxybutyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c12-6-2-1-3-8-4-5-9(10(13)14)11-7-8/h4-5,7,12H,1-3,6H2,(H,13,14) |
InChI-Schlüssel |
OYNQJYMNTOQJBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CCCCO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-Tricyclo[3.3.1.0~3,7~]non-3-ylthiourea](/img/structure/B8456370.png)




![3-(4-Chlorophenyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8456398.png)
![Phenyl[4-phenyl-8-(trifluoromethyl)quinolin-3-yl]methanone](/img/structure/B8456401.png)







